molecular formula C12H10S3 B14276126 Benzenethiol, thiobis- CAS No. 174545-71-2

Benzenethiol, thiobis-

Cat. No.: B14276126
CAS No.: 174545-71-2
M. Wt: 250.4 g/mol
InChI Key: CNLFWWJPDJEDGW-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Thiol Chemistry

Aromatic thiols, or thiophenols, are a class of organosulfur compounds characterized by a thiol group (-SH) attached to an aromatic ring. Their chemistry is rich and varied, driven by the reactivity of the sulfhydryl group, which can undergo oxidation, act as a nucleophile, and coordinate to metal centers. uio.noacs.org 4,4'-thiobisbenzenethiol (B122378) is a prominent example of a dithiol, possessing two reactive thiol groups at the para positions of two phenyl rings linked by a sulfide (B99878) bridge. nih.gov This bifunctionality makes it a prime candidate for polymerization and for creating extended molecular networks. avantorsciences.com The study of this compound provides insights into fundamental thiol-aromatic interactions, such as S–H/π interactions, which are crucial in molecular recognition and the structure of biological systems. medscape.com

Significance of Sulfur-Containing Aromatic Compounds in Advanced Materials

Sulfur-containing aromatic compounds are integral to the development of advanced materials due to the unique properties imparted by the sulfur atom. chemsrc.comnih.gov The high polarizability and atomic refraction of sulfur contribute to materials with high refractive indices, a critical property for optical applications like lenses and coatings. acs.org The presence of thioether and disulfide linkages can enhance thermal stability and chemical resistance in polymers. researchgate.netkoreascience.kr These compounds are pivotal in creating materials for electronics, such as hole-transporting layers in perovskite solar cells, and in the synthesis of specialized polymers like poly(phenylene thioether)s and polyimides. acs.orgacs.orgresearchgate.net Furthermore, their ability to bind to metal surfaces has led to applications in nanoscience, including the formation of self-assembled monolayers (SAMs). acs.org

Historical Development of Thiobisbenzenethiol Investigations

The investigation of 4,4'-thiobisbenzenethiol has evolved from early synthetic explorations to its current role in sophisticated materials science. Initial research focused on establishing viable synthetic pathways. Older methods reported in patent literature involved the chlorosulfonation and subsequent reduction of diphenyl sulfide using reagents like zinc powder or triphenylphosphine. chemicalbook.comsigmaaldrich.com These early routes were often hampered by issues such as high cost, low yield, and the formation of isomers. chemicalbook.com The development of more refined, multi-step syntheses, for example, starting from thiophenol, marked a significant advancement, allowing for higher purity and better yields, which in turn facilitated more detailed studies of its properties and applications. nih.govsigmaaldrich.com More recent investigations have focused on its polymerization behavior, its role in creating high-refractive-index polymers, and its use as a linker in the burgeoning field of metal-organic frameworks (MOFs). uio.nonih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174545-71-2

Molecular Formula

C12H10S3

Molecular Weight

250.4 g/mol

IUPAC Name

2-(2-sulfanylphenyl)sulfanylbenzenethiol

InChI

InChI=1S/C12H10S3/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,13-14H

InChI Key

CNLFWWJPDJEDGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S)SC2=CC=CC=C2S

Origin of Product

United States

Synthetic Methodologies for Thiobisbenzenethiol

Established Synthetic Pathways

The synthesis of Benzenethiol, thiobis- can be achieved through several well-documented routes, each with its own set of reactants, conditions, and yields. These pathways include the functionalization of thiophenol, nucleophilic substitution reactions, direct coupling methods, and reductive synthesis.

Esterification, Etherification, and Hydrolysis of Thiophenol

The synthesis begins with the esterification of thiophenol. google.com In this initial step, acetic anhydride (B1165640) is added dropwise to thiophenol. google.com The reaction mixture is then heated to between 80 and 90 °C until gas chromatography (GC) analysis confirms the absence of the starting thiophenol. google.com The molar ratio of thiophenol to acetic anhydride is typically in the range of 1:1.1 to 1.5. google.com

The second stage is the etherification of the resulting acetic acid thiophenol ester. google.com A solvent and a catalytic amount of iodine are added to the organic layer from the previous step. google.com Subsequently, sulfur dichloride is added dropwise while maintaining the temperature between 10 and 15 °C. The reaction is allowed to proceed at this temperature for 2 to 4 hours. google.com The molar ratio of thiophenol to sulfur dichloride is crucial and is maintained at 1:1.1 to 1.3. google.com

The final step is the hydrolysis of the intermediate product. google.com Sodium hydroxide (B78521) and the yellow solid obtained from the etherification step are added to water and heated to reflux for 1 to 3 hours. google.com After cooling, a hydrochloric acid solution (20-40% concentration) is added dropwise, leading to the precipitation of a white solid. google.com This solid is then filtered and recrystallized to yield pure, white, crystalline 4,4'-thiobisbenzenethiol (B122378). google.compatsnap.com This entire process boasts a total molar yield of over 60%. google.com

Table 1: Reaction Parameters for the Esterification, Etherification, and Hydrolysis of Thiophenol

StepReagentsKey ParametersDuration
Esterification Thiophenol, Acetic AnhydrideTemperature: 80-90 °C; Molar Ratio (Thiophenol:Acetic Anhydride): 1:1.1-1.5Until GC shows no thiophenol
Etherification Acetic acid thiophenol ester, Sulfur Dichloride, Iodine (catalyst)Temperature: 10-15 °C; Molar Ratio (Thiophenol:Sulfur Dichloride): 1:1.1-1.32-4 hours
Hydrolysis Intermediate solid, Sodium Hydroxide, Hydrochloric AcidReflux Temperature; Mass Ratio (NaOH:Thiophenol): 1-2:1; Molar Ratio (HCl:NaOH): 1.0-1.2:11-3 hours

This table summarizes the key reaction conditions as described in the synthetic method starting from thiophenol.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide a direct and efficient means of synthesizing 4,4'-thiobisbenzenethiol and its derivatives. These methods are pivotal in polymer chemistry for creating high-performance materials. rsc.orgipfdd.dersc.org

A common nucleophilic substitution method for preparing 4,4'-thiobisbenzenethiol involves the reaction of 4-chlorothiophenol (B41493) with a sulfur-based linker, such as sodium sulfide (B99878) (Na₂S). In a typical procedure, 4-chlorothiophenol is reacted with sodium sulfide in ethanol (B145695) under reflux conditions for 12 hours. The desired product is then purified by recrystallization from ethanol to eliminate any unreacted starting materials.

This synthetic route is also employed in the synthesis of various polymers. For instance, sulfonated poly(phenylene sulfide) terpolymers have been created through an aromatic nucleophilic substitution polycondensation of difluoro monomers with 4,4'-thiobisbenzenethiol. ipfdd.de Similarly, hyperbranched poly(arylene pyrimidine (B1678525) ether)s have been synthesized via a nucleophilic substitution polymerization of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with 4,4'-thiobisbenzenethiol. rsc.org Thianthrene-based poly(phenylene sulfide)s with high refractive indices are also prepared using aromatic nucleophilic substitution reactions between 2,7-difluorothianthrene (B1603444) and dithiols like 4,4'-thiobisbenzenethiol. rsc.org

Direct Coupling Methods

Direct coupling methods offer a more streamlined approach to the synthesis of Benzenethiol, thiobis- by forming the central sulfide bond in a single step.

The direct reaction of thiophenol with sulfur dichloride (SCl₂) can be utilized for the synthesis of 4,4'-thiobisbenzenethiol. google.com However, this approach necessitates stringent temperature control, ideally below 10°C, to minimize the formation of disulfide byproducts. A related, more controlled method involves the initial conversion of thiophenol to its acetate (B1210297) ester, which then reacts with sulfur dichloride. google.com

In a broader context, the reaction of benzene (B151609) with sulfur chlorides in the presence of a catalyst like aluminum chloride is a known method for producing diphenyl sulfide. orgsyn.org This general reaction underscores the reactivity of sulfur chlorides with aromatic compounds to form thioether linkages.

Reductive Synthesis

Reductive methods provide an alternative pathway to 4,4'-thiobisbenzenethiol, typically starting from a more oxidized sulfur-containing precursor.

An efficient synthesis involves the reduction of 4,4'-thiobis(benzenesulfonylchloride) using an amalgamated zinc granulate in a sulfuric acid medium. tandfonline.comtandfonline.com In this process, the starting sulfonyl chloride is mixed with 33% sulfuric acid and a 2% mercury amalgam of zinc granulate. tandfonline.com The mixture is heated to its boiling point (around 108°C) and stirred vigorously for 135 minutes. tandfonline.com After the reaction, the product is precipitated, filtered, washed, and dried, resulting in a yield of approximately 80%. tandfonline.com The final product can be further purified by crystallization from ethyl alcohol. tandfonline.com

Another reductive approach mentioned in the literature involves the use of zinc powder to reduce the product of the reaction between diphenyl sulfide and chlorosulfonic acid. patsnap.com However, this method is reported to have drawbacks, including a large consumption of expensive zinc powder and the production of numerous isomers, leading to a lower content of the desired product. patsnap.com

Table 2: Comparison of Reductive Synthesis Methods

Starting MaterialReducing AgentMediumYieldNotes
4,4'-thiobis(benzenesulfonylchloride)Zinc granulate amalgam33% Sulfuric Acid80%Simple and useful method. tandfonline.com
Product of Diphenyl sulfide and Chlorosulfonic acidZinc powder-LowHigh zinc consumption, many isomers. patsnap.com

This table provides a comparative overview of two different reductive synthesis routes for 4,4'-thiobisbenzenethiol.

Reduction of 4,4'-Thiobis(benzenethiosulfonylchloride)

A direct and straightforward method for preparing 4,4'-Thiobisbenzenethiol involves the reduction of 4,4'-thiobis(benzenesulfonylchloride). tandfonline.com This process utilizes a zinc granulate amalgam in a sulfuric acid medium to achieve the chemical reduction. tandfonline.com

Advanced Synthetic Strategies and Process Optimization

To overcome the limitations of earlier methods, more advanced and controlled synthetic strategies have been developed. These routes often involve multiple, distinct chemical stages designed to build the molecule with greater precision, leading to higher purity and yield.

A prominent multi-step synthesis for 4,4'-Thiobisbenzenethiol uses thiophenol as the primary starting material. google.com This process is systematically executed in four main stages: esterification, etherification, hydrolysis, and recrystallization. google.com

Esterification: The synthesis begins by protecting the thiol group of thiophenol. Acetic anhydride is added dropwise to thiophenol, and the mixture is heated to convert the thiophenol into thiophenyl acetate. google.com This step is crucial for preventing unwanted side reactions of the thiol group in the subsequent stage.

Etherification: The thiophenyl acetate intermediate is then reacted with sulfur dichloride (SCl₂) in a solvent, often in the presence of an iodine catalyst. google.com This reaction forms the central sulfide bridge connecting the two phenyl rings, resulting in a diacetyl intermediate.

Hydrolysis: The acetyl protecting groups are removed in the hydrolysis step. The diacetyl intermediate is treated with a base, such as sodium hydroxide (NaOH), typically through a warming reflux reaction. google.com This is followed by acidification with a strong acid like hydrochloric acid (HCl) to regenerate the thiol groups, precipitating the crude 4,4'-Thiobisbenzenethiol as a solid. google.com

Recrystallization: The final stage involves the purification of the crude product. Recrystallization using a suitable solvent, such as ethanol or ethyl acetate, yields the pure, white crystalline 4,4'-Thiobisbenzenethiol. google.com

The following table summarizes the typical reaction conditions for this multi-step synthesis.

StepReagents/ConditionsTemperatureKey Product
EsterificationThiophenol, Acetic Anhydride80–100°CThiophenyl acetate
EtherificationSulfur Dichloride (SCl₂), Iodine, Chloroform0–15°CDiacetyl intermediate
HydrolysisSodium Hydroxide (NaOH), Hydrochloric Acid (HCl)25–30°C (followed by reflux)Crude 4,4'-Thiobisbenzenethiol
RecrystallizationEthanol or Ethyl Acetate60–70°CPure 4,4'-Thiobisbenzenethiol

The multi-step synthesis route starting from thiophenol is noted for its ability to produce 4,4'-Thiobisbenzenethiol with high yields and purity. Reports indicate that this method can achieve a total molar yield of over 60%. google.com A key advantage of this strategy is the formation of fewer isomers compared to other routes, which contributes to a higher content of the target compound. google.com

Purification via recrystallization from solvents like ethanol or ethyl acetate is highly effective. This final step removes impurities and unreacted intermediates, yielding a final product with a purity level exceeding 98%. The purity can be confirmed by its sharp melting point, which is recorded to be between 112–114°C.

Green Chemistry Approaches in Thiobisbenzenethiol Synthesis

While specific, documented green chemistry pathways for the synthesis of 4,4'-Thiobisbenzenethiol are not extensively detailed in the reviewed literature, the principles of green chemistry offer a framework for future improvements. Traditional methods often rely on reagents that pose environmental or safety challenges, such as corrosive sulfur dichloride and large quantities of zinc powder. google.comyoutube.com

Future research into greener synthetic routes could draw inspiration from advancements in the synthesis of other organosulfur compounds. For instance, developing metal-free and iodine-free reaction conditions would be a significant advancement. mdpi.com The use of water as a reaction solvent, as demonstrated in the synthesis of benzothiazole-2-thiols, represents a key green chemistry principle that could potentially be adapted. rsc.org

Reaction Mechanisms and Chemical Transformations of Thiobisbenzenethiol

Thiol Group Reactivity

The presence of two thiol groups on the aromatic scaffold imparts significant reactivity to thiobisbenzenethiol, allowing it to engage in oxidation, reduction, and nucleophilic substitution reactions. cymitquimica.com

Oxidation Pathways to Disulfides

The thiol groups of thiobisbenzenethiol are readily oxidized to form disulfide bonds (-S-S-). This is a common transformation for thiol-containing compounds. cymitquimica.com The oxidation can lead to the formation of intermolecular disulfide bridges, resulting in polymers or oligomers, or intramolecular disulfide bonds if the geometry allows. This reactivity is fundamental to its use as a cross-linking agent.

Various oxidizing agents can be employed to facilitate this transformation. Common laboratory reagents include hydrogen peroxide (H₂O₂) and iodine. The oxidation with hydrogen peroxide is complex and can proceed through different pathways, simultaneously generating disulfide structures and oxygen adducts. rsc.org The oxidation process can be accelerated when the thiol groups are in their anionic thiolate form. rsc.org

Furthermore, the aerobic oxidation of thiobisbenzenethiol to disulfides can be achieved efficiently using heterogeneous gold catalysts, such as gold nanoparticles supported on cerium oxide (CeO₂). rsc.org This method can proceed in the absence of a solvent or in aqueous solutions at neutral pH. rsc.org The proposed mechanism involves a one-electron oxidation of the thiol by the metal to form a sulfur radical, followed by the coupling of two such radicals on the metal surface. rsc.org Disulfide byproducts can sometimes form during synthesis, for instance, if hydrolysis steps are incomplete.

Table 1: Common Oxidizing Agents and Conditions for Thiobisbenzenethiol

Oxidizing Agent Conditions Major Product
Hydrogen Peroxide (H₂O₂) Aqueous solution Disulfides and oxygen adducts rsc.org
Iodine (I₂) Standard conditions Disulfides

Reduction Processes to Thiolates

Thiobisbenzenethiol can be reduced to form the corresponding dithiolate. In this process, the acidic protons of the two thiol groups are removed, resulting in a dianion. This is typically achieved by treatment with a base.

Conversely, if disulfide-linked oligomers or impurities are present, reduction can be used to cleave the disulfide bonds and regenerate the thiol groups. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄). This process is sometimes used as a purification step to remove disulfide byproducts that may have formed during the synthesis of thiobisbenzenethiol.

Nucleophilic Substitution Reactions Involving Thiol Moieties

The thiol group in thiobisbenzenethiol can act as a potent nucleophile, particularly in its deprotonated thiolate form. This allows it to participate in nucleophilic substitution reactions where it displaces a leaving group on an electrophilic substrate. organic-chemistry.orgsavemyexams.com

A notable application of this reactivity is in polymer synthesis. Thiobisbenzenethiol is used as a monomer in aromatic nucleophilic substitution polycondensation reactions. researchgate.net For example, it reacts with activated aromatic dihalides, such as isomeric bis(chlorophthalimide)s, to form high-performance poly(thioether ether imide)s (PTEIs). researchgate.netresearchgate.net In these reactions, the thiolate anion attacks the electron-deficient aromatic ring, displacing the chloride leaving group and forming a thioether linkage in the polymer backbone. researchgate.net The thiol groups can also react with other electrophiles like alkyl halides.

Redox Chemistry of Thiol Groups

The redox chemistry of the thiol groups is a defining characteristic of thiobisbenzenethiol, underpinning its role in electron transfer processes and its interactions with various molecular species. sigmaaldrich.com

Electron Transfer Mechanisms

Thiobisbenzenethiol plays a significant role as a molecular linker in studying interfacial electron transfer (ET) phenomena. It can spontaneously form self-assembled monolayers (SAMs) on gold surfaces by forming a gold-sulfur (Au-S) bond. researchgate.net In these SAMs, one thiol group anchors the molecule to the surface, while the other remains free, allowing for further functionalization or interaction. researchgate.net

These TBT-based SAMs can facilitate or mediate electron transfer between the gold electrode and a redox-active species in solution or an attached nanoparticle. researchgate.netresearchgate.net The efficiency of this electron transfer is a key parameter in devices like electrochemical immunosensors, where TBT SAMs on gold nanoparticles have been shown to enhance the electron transfer process. The rate of electron transfer can be influenced by the structure of the linker molecule. acs.org Studies using techniques like differential pulse voltammetry and electrochemical impedance spectroscopy help in elucidating the kinetics and mechanisms of these electron transfer events through the thiobisbenzenethiol bridge. researchgate.netacs.org

Interactions with Molecular Targets

The thiol groups of thiobisbenzenethiol enable it to interact with a variety of molecular targets, including proteins, enzymes, and metal ions. cymitquimica.com These interactions are often redox-based or involve the nucleophilic character of the sulfur atom.

Research has shown that thiobisbenzenethiol can affect the catalytic activity of enzymes like caspase-3. cymitquimica.comchemicalbook.com It can also serve as a ligand in coordination chemistry, forming complexes with transition metals. cymitquimica.com In the context of SAMs on gold surfaces, the free thiol groups can react with metal ions such as Cu²⁺. Electrochemical and spectroscopic studies indicate that Cu²⁺ can react with TBT SAMs, resulting in the presence of Cu(I) on the monolayer surface. researchgate.net This reactivity allows TBT-functionalized surfaces to be used for the covalent adsorption of metal nanoparticles, which can be visualized by scanning electron microscopy. researchgate.net This property is exploited in the development of sensors and biosensors for detecting specific molecular targets. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Synonym(s)
Benzenethiol, thiobis- 4,4'-Thiobisbenzenethiol (B122378); 4,4'-Thiodibenzenethiol; Bis(4-mercaptophenyl) Sulfide (B99878)
Hydrogen Peroxide
Iodine
Cerium Oxide Ceria
Sodium Borohydride
Bis(chlorophthalimide)
Poly(thioether ether imide) PTEI
Alkyl Halide
Caspase-3
Copper(II) ion Cu²⁺

Radical Reactions

Radical reactions involving the thiol groups of Benzenethiol, thiobis- are fundamental to several polymerization processes. These reactions are typically initiated by thermal or photochemical means, leading to the formation of thiyl radicals which can then participate in addition reactions with unsaturated monomers.

Thiol-ene click chemistry is a highly efficient method for polymer synthesis, and Benzenethiol, thiobis- is a suitable monomer for these reactions. The process involves the addition of a thiol to a carbon-carbon double bond (ene). This reaction can be initiated by UV light and proceeds via a radical mechanism. The introduction of sulfur atoms through this method can increase the refractive index of the resulting polymers, making them useful for optical applications. researchgate.netacs.org For instance, sulfur-containing polymers synthesized via thiol-ene click chemistry have demonstrated high transparency and low birefringence, desirable properties for optical materials. acs.org

The general mechanism involves:

Initiation: A photoinitiator absorbs light and generates a radical. This radical then abstracts a hydrogen atom from the thiol group of Benzenethiol, thiobis-, forming a thiyl radical.

Propagation: The thiyl radical adds across the double bond of an "ene" monomer. This creates a carbon-centered radical, which then abstracts a hydrogen from another thiol group, regenerating the thiyl radical and continuing the chain reaction.

Termination: The reaction is terminated by the combination of two radicals.

Similar to thiol-ene reactions, thiol-yne click polymerization involves the addition of thiols to carbon-carbon triple bonds (ynes). This process is also typically initiated by UV irradiation or thermally with a radical initiator. researchgate.net Thiol-yne reactions are particularly noteworthy as each alkyne group can react with two thiol groups, leading to highly cross-linked polymer networks. researchgate.net

The mechanism proceeds in two steps:

A thiyl radical adds to the alkyne, forming a vinyl sulfide radical.

This radical can then undergo a chain transfer reaction by abstracting a hydrogen from another thiol, resulting in a vinyl sulfide. Alternatively, it can add a second thiol molecule, leading to a dithioether linkage. researchgate.net

Research has shown that polymers derived from Benzenethiol, thiobis- and alkyne-containing monomers can exhibit high refractive indices and good thermal stability. researchgate.netacs.org For example, polyimides prepared through the Michael polyaddition of sulfur-containing bismaleimides with Benzenethiol, thiobis- have shown high transparency in the visible region, low birefringence, and high glass transition temperatures. researchgate.netacs.org

Nucleophilic Reactions Involving Thiolate Anions

The thiol groups of Benzenethiol, thiobis- are acidic and can be deprotonated to form thiolate anions. These anions are potent nucleophiles and participate in a range of substitution and addition reactions, which are crucial for the synthesis of various polymers.

The formation of thiolate anions from Benzenethiol, thiobis- is typically achieved by using a base. The choice of base can influence the subsequent reaction pathway. For instance, in the synthesis of semi-crystalline thiourethane polymers, a non-nucleophilic base with a pKa greater than 7, generated from a photolatent base, is used to catalyze the step-growth polymerization of monomers with thiol and isocyanate functional groups. google.comgoogle.com In other contexts, bases like potassium carbonate have been used in the presence of N,N'-dimethylacetamide to facilitate reactions. researchgate.net

Once formed, the thiolate anions of Benzenethiol, thiobis- readily undergo Sₙ2 reactions with various electrophiles, most notably alkyl halides. This reaction is a cornerstone of nucleophilic substitution and is utilized in polymerization to form thioether linkages. For example, cyclic disulfide oligomers derived from Benzenethiol, thiobis- can react with dihaloaromatic compounds, such as 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene (B42075), in diphenyl ether solution at high temperatures to produce poly(thioarylene)s. acs.org The reactivity of the dihaloaromatic compound can be influenced by the nature of the halogen, with diiodo monomers often requiring a slight excess to achieve high molecular weight polymers. acs.org

Benzenethiol, thiobis- is a key precursor in the synthesis of macrocyclic oligomers that can undergo ring-opening polymerization (ROP). researchgate.netoup.com These cyclic oligomers, often containing disulfide or thioether linkages, offer an advantageous route to high-performance polymers due to the low viscosity of the oligomeric precursors and the absence of volatile by-products during polymerization. oup.com

The process typically involves the initial synthesis of macrocycles from Benzenethiol, thiobis- and a suitable comonomer under high dilution conditions. epdf.pub These macrocycles can then be subjected to ROP, which can be initiated by radicals or nucleophiles/electrophiles. For instance, cyclic disulfide oligomers prepared from the catalytic oxidation of Benzenethiol, thiobis- can undergo polymerization with dihalobenzenes. researchgate.netresearchgate.netresearchgate.net The free-radical nature of some of these ROP reactions has been indicated by electron paramagnetic resonance spectroscopy. researchgate.net

The resulting polymers, such as poly(p-phenylene sulfide) (PPS), exhibit high thermal stability. acs.org The properties of the final polymer can be tuned by the choice of comonomer. For example, reacting the cyclic disulfide oligomer with oxybis(4-bromohenene) yields a copolymer with a melting temperature of 238°C. researchgate.netresearchgate.net

Photochemical Transformations

The photochemical behavior of "Benzenethiol, thiobis-," also known as diphenyl disulfide, is characterized by the cleavage of the sulfur-sulfur bond upon exposure to light, leading to the formation of reactive thiyl radicals. These radicals are key intermediates in a variety of subsequent chemical transformations.

While "Benzenethiol, thiobis-" itself is a disulfide, its photochemical properties are often compared with those of aromatic S-thioformates, which also serve as precursors for thiyl radicals. ccspublishing.org.cnnih.gov The photolysis of aromatic S-thioformates, such as S-phenyl thioformate, involves a photo-initiated decarbonylation process. ccspublishing.org.cnnih.gov Upon UV irradiation, these compounds undergo cleavage of the C-S bond to generate thiyl radicals (PhS•) and formyl radicals (CHO•). ccspublishing.org.cnnih.gov The formyl radical can further decompose into carbon monoxide, which helps to prevent the recombination of the radical pair. mdpi.com

The generation of thiyl radicals from these precursors has been confirmed using techniques like spin-trapping electron paramagnetic resonance (ST-EPR) spectroscopy. ccspublishing.org.cnnih.gov This method allows for the detection and identification of the transient radical species formed during the photochemical reaction. ccspublishing.org.cn For instance, the irradiation of S-phenyl thioformate in the presence of a spin trap reveals the formation of thiyl, formyl, and hydrogen radicals. ccspublishing.org.cnnih.gov

A related bifunctional molecule, S,S′-(thiobis(4,1-phenylene))dimethanethioate, has been synthesized to demonstrate that these S-thioformates can act as photoinitiators under visible light (e.g., 405 nm), highlighting their utility in applications like digital light processing-based stereolithography. ccspublishing.org.cnnih.gov The photodecarbonylation of this molecule also leads to the generation of thiyl radicals. nih.gov

The generation of thiyl radicals can be achieved through the photocleavage of different types of sulfur-containing bonds, primarily S-C, S-S, and S-H bonds. The efficiency of this process is dependent on the nature of the bond being broken. ccspublishing.org.cnmdpi.com

S-S Fission: In "Benzenethiol, thiobis-" (diphenyl disulfide), the key photochemical event is the homolytic cleavage of the sulfur-sulfur bond upon irradiation with UV light. nih.govresearchgate.net This S-S fission directly produces two phenylthiyl radicals (PhS•). nih.govrsc.org This process is a common and direct method for generating aromatic thiyl radicals for use in various organic syntheses. mdpi.comresearchgate.net Visible light, sometimes in the presence of a photocatalyst, can also be used to split the disulfide bond. nih.govbeilstein-journals.org

S-H Fission: In aromatic thiols like thiophenol (benzenethiol), the S-H bond can be cleaved under UV irradiation to produce a thiyl radical and a hydrogen atom. ccspublishing.org.cn

S-C Fission: As discussed previously, aromatic S-thioformates undergo cleavage of the C-S bond upon photolysis to yield thiyl radicals. ccspublishing.org.cnmdpi.com

Research comparing the photoinitiation efficiency of compounds representative of these cleavage mechanisms has shown a clear trend. ccspublishing.org.cnmdpi.com When used to initiate the polymerization of hexyl acrylate (B77674), S-phenyl thioformate (S-C fission) and diphenyl disulfide (S-S fission) showed higher conversion rates than thiophenol (S-H fission). ccspublishing.org.cnmdpi.com This suggests that the effectiveness of photolysis to generate active radicals follows the order: S-C > S-S > S-H. ccspublishing.org.cnmdpi.com

The following table summarizes the comparative performance of photoinitiators based on their photocleavage mechanism for the polymerization of hexyl acrylate.

CompoundBond CleavedCleavage TypeAcrylate Conversion (%)
S-phenyl thioformateC-SS-C Fission98
Diphenyl disulfideS-SS-S Fission95
ThiophenolS-HS-H Fission89

This data clearly indicates that while S-S fission in diphenyl disulfide is a highly effective method for generating thiyl radicals, the decarbonylation-driven S-C fission in S-thioformates is slightly more efficient under the studied conditions. mdpi.com

Advanced Applications in Polymer Chemistry

Monomer and Intermediate Roles in Polymer Synthesis

Benzenethiol, thiobis- serves as a crucial monomer and intermediate in the synthesis of various polymers. Its bifunctional nature, with two reactive thiol groups, allows it to participate in step-growth polymerization reactions to form long polymer chains. acs.org It is a key building block for creating poly(arylene thioether)s, a class of polymers known for their excellent thermal stability and chemical resistance. nih.govresearchgate.net The synthesis of these polymers often involves polycondensation reactions where TBBT is reacted with other difunctional monomers, such as dihalides or activated aromatic compounds. nih.govacs.org

The reactivity of the thiol groups enables its use in various polymerization techniques, including nucleophilic aromatic substitution and Michael polyaddition. oup.comresearchgate.net For instance, it can be reacted with activated dihaloarenes to produce poly(phenylene sulfide)s (PPS), a type of high-performance thermoplastic. acs.orgacs.org Furthermore, TBBT can be used to create cyclic disulfide oligomers, which can then undergo ring-opening polymerization to yield high molecular weight poly(thioarylene)s. researchgate.netacs.org This versatility makes Benzenethiol, thiobis- a fundamental component in the design and synthesis of a wide range of polymeric materials.

High-Refractive-Index Polymers (HRIPs) Development

The presence of sulfur atoms in Benzenethiol, thiobis- contributes significantly to its high molar refraction, making it an ideal monomer for the development of high-refractive-index polymers (HRIPs). acs.orgoup.com These polymers are crucial for various advanced optoelectronic applications. oup.comresearchgate.net

Synthesis of HRIPs for Optical Waveguides

Benzenethiol, thiobis- is utilized in the synthesis of HRIPs specifically designed for optical waveguides. The incorporation of TBBT into the polymer backbone increases the refractive index of the resulting material, a critical property for guiding light efficiently. acs.org For example, it is used in the preparation of sulfur-containing polyimides and poly(phenylene sulfide)s that exhibit high refractive indices, along with good thermal stability and optical transparency, which are essential for the fabrication of compact and high-performance optical waveguide devices. acs.orgoup.comacs.org Research has demonstrated the synthesis of highly fluorinated poly(arylene ether sulfide)s and triazine-based poly(phenylene sulfide)s using TBBT, achieving high refractive indices suitable for optical waveguide applications. acs.org

Applications in Antireflection Coatings

The high refractive index imparted by Benzenethiol, thiobis- makes polymers derived from it suitable for use in antireflection coatings. acs.org By carefully controlling the refractive index of the polymer, it is possible to create coatings that minimize reflection and maximize light transmission at the interface between two different optical media. acs.org These coatings are vital in improving the efficiency of various optical devices, including solar cells and displays. acs.org Polymers synthesized with TBBT can be formulated into coatings that offer a desirable combination of a high refractive index and good optical transparency. acs.org

Functional Polymer Systems

Beyond its use in high-refractive-index materials, Benzenethiol, thiobis- is a key component in the development of functional polymer systems with specific properties tailored for advanced applications.

Co-monomer in Sulfonated Poly(arylene thioether)s for Proton Exchange Membranes (PEMs)

A significant application of Benzenethiol, thiobis- is its role as a co-monomer in the synthesis of sulfonated poly(arylene thioether)s, which are used to create proton exchange membranes (PEMs). PEMs are a critical component of fuel cells and water electrolysis systems, responsible for conducting protons while separating the reactants. nih.govresearchgate.net

In this context, TBBT is copolymerized with other monomers, such as decafluorobiphenyl, to form a poly(arylene thioether) backbone. nih.gov This polymer is then subjected to a post-sulfonation reaction to introduce sulfonic acid groups (-SO3H) onto the aromatic rings. These sulfonic acid groups are responsible for the proton conductivity of the membrane. The resulting sulfonated poly(arylene thioether)s exhibit good thermal and chemical stability, and by blending them with other polymers like poly(benzimidazole) (PBI), stable and highly conductive PEMs can be fabricated. nih.gov Research has shown that PEMs based on these TBBT-derived polymers can achieve proton conductivities higher than that of the commercially available Nafion membranes at elevated temperatures. nih.gov

Preparation of Poly(thioarylene)s from Cyclic Disulfide Oligomers

A notable application of Benzenethiol, thiobis- is in the synthesis of poly(thioarylene)s, such as poly(thio-1,4-phenylene) (B8820816) (PPS), a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance. The process involves the use of cyclic disulfide oligomers derived from the catalytic oxidation of 4,4'-thiobis(benzenethiol).

These cyclic oligomers can undergo polymerization with dihaloaromatic compounds like 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene (B42075) in a diphenyl ether solution at elevated temperatures (around 270 °C) to produce PPS. doi.orgacs.org Research has shown that to achieve the highest molecular weight polymers, a slight excess of diiodo monomers is often required, whereas dibromo monomers can be used in equivalent amounts. doi.orgsigmaaldrich.com The resulting PPS exhibits high thermal stability, with glass transition temperatures (Tg) and melting temperatures (Tm) that are characteristic of high-performance materials. doi.org

Reactant with Cyclic OligomerResulting PolymerGlass Transition Temp. (Tg)Melting Temp. (Tm)Reference
1,4-DiiodobenzenePoly(thio-1,4-phenylene) (PPS)88 °C286 °C doi.org
1,4-DibromobenzenePoly(thio-1,4-phenylene) (PPS)92 °C275 °C doi.org

Development of Polythiourethane for Optical Lenses

Polythiourethanes (PTUs) are a critical class of polymers for optical applications, particularly for manufacturing lenses with a high refractive index (RI). researchgate.netmdpi.com The incorporation of sulfur atoms and aromatic rings into the polymer backbone is a key strategy for enhancing the refractive index. acs.orgresearchgate.net While direct use of Benzenethiol, thiobis- is not extensively documented for this specific application, the principles of PTU design highlight the importance of its structural motifs.

The synthesis of high-RI PTUs typically involves the reaction of polythiols with isocyanate compounds. mdpi.com The properties of the final material are highly dependent on the structure of these precursors. For instance, the combination of sulfur-rich thiols and aromatic isocyanates leads to PTUs with excellent optical and mechanical properties suitable for lenses. researchgate.net Research shows that using monomers like 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol (B161169) (GST), which is rich in polarizable sulfur atoms, and bis(isocyanatomethyl)benzene (B1335007) (XDI), which contains benzene (B151609) rings, results in a PTU with a high refractive index and high tensile strength. researchgate.net This demonstrates the value of sulfur and aromatic content, features inherent to Benzenethiol, thiobis-.

Properties of a Polythiourethane Network for Optical Applications
Thiol MonomerIsocyanate MonomerRefractive Index (at 589 nm)Abbe's NumberTensile StrengthReference
2,3-bis((2-mercaptoethyl)thio)-1-propanethiol (GST)bis(isocyanatomethyl)benzene (XDI)1.655933.2495.64 MPa researchgate.net

Thiol-Based Click Reactions in Biopolymer Architectures

Thiol-based "click" reactions, such as thiol-ene and thiol-yne chemistry, are powerful tools for polymer and materials synthesis due to their high efficiency, rapid rates, and simple execution. researchgate.net These reactions are particularly valuable in creating complex biopolymer architectures for applications like hydrogels and surface modifications for enhanced biocompatibility. researchgate.net

The fundamental reaction involves the addition of a thiol to an unsaturated carbon-carbon bond (an 'ene' or 'yne'). This process can be initiated by radicals (often via photoinitiation) or catalyzed by a base. nih.gov The bifunctional nature of molecules like Benzenethiol, thiobis- makes them excellent candidates for use as crosslinkers in these reactions, enabling the formation of polymer networks. While specific examples detailing the use of Benzenethiol, thiobis- in biopolymer architectures are not prevalent in the reviewed literature, its potential is clear. Its two thiol groups can react with biopolymers functionalized with 'ene' groups to form stable, cross-linked hydrogel networks or to functionalize biomaterial surfaces.

Polythioetherimides for Enhanced Thermal Stability and Optical Properties

Polythioetherimides (PTEIs) are a class of high-performance polymers that benefit from the structural characteristics of Benzenethiol, thiobis-. Specifically, a dianhydride derived from it, 4,4'-[p-Thiobis(phenylenesulfanyl)]diphthalic anhydride (B1165640) (3SDEA), is used as a monomer. scispace.comjst.go.jp

The synthesis involves a two-step polycondensation process. First, 3SDEA is reacted with various aromatic diamines to form a soluble poly(amic acid) precursor. This precursor is then converted into the final polythioetherimide through thermal or chemical cyclodehydration. scispace.com The resulting PTEIs exhibit high glass transition temperatures (Tg) and are often soluble in polar aprotic solvents. scispace.comjst.go.jp The incorporation of flexible thioether linkages and sulfur atoms leads to polymers with not only high thermal stability but also high refractive indices and low birefringence, making them suitable for optical applications. acs.orgjst.go.jpresearchgate.net

Thermal Properties of Polythioetherimides from 3SDEA and Various Diamines
Diamine ReactantGlass Transition Temp. (Tg)Reference
4,4'-bis(4-aminophenoxy)biphenyl211 °C scispace.com
4,4'-bis(4-aminophenoxy)diphenyl sulfone230 °C scispace.com
4,4'-bis(p-aminophenylenesulfanyl)diphenyl ether184 °C scispace.com

Photoinitiator Applications

Recent research has unveiled the potential of Benzenethiol, thiobis- and its derivatives to act as photoinitiators, generating radicals upon light exposure to trigger polymerization.

Utilization in Acrylate- and Thiol-Acrylate-Based Resin Systems

Aromatic thiols, including 4,4′-thiobisbenzenethiol, have been demonstrated to be effective photoinitiators for both acrylate (B77674) and thiol-acrylate polymerization systems. doi.orgnih.gov The initiation mechanism involves the photolysis of the sulfur-hydrogen (S-H) bond upon irradiation, typically with UV or visible light, which generates thiyl radicals. nih.gov These radicals are capable of initiating the polymerization of acrylate monomers.

To enhance stability and prevent undesired reactions with acrylate monomers during storage, a derivative, S,S′-(thiobis(4,1-phenylene))dimethanethioate, has been synthesized. nih.govresearchgate.net In this molecule, the thiol hydrogens are replaced with photolabile formyl groups. Upon light exposure, this molecule undergoes a decarbonylation reaction to generate the necessary thiyl radicals. nih.gov This approach allows for the creation of photoinitiators with constant reactivity that can be activated by visible light (e.g., 405 nm), which is advantageous for many applications. nih.govresearchgate.net

Digital Light Processing (DLP)-Based Stereolithography

The ability of Benzenethiol, thiobis- derivatives to initiate polymerization under visible light makes them highly suitable for advanced manufacturing technologies like Digital Light Processing (DLP)-based stereolithography. DLP is a 3D printing technique that uses a digital light projector to cure an entire layer of a liquid photopolymer resin at once. nih.gov

The bifunctional photoinitiator S,S′-(thiobis(4,1-phenylene))dimethanethioate has been successfully used in acrylate-based resin formulations for DLP printing at a wavelength of 405 nm. nih.govresearchgate.net Its efficient generation of initiating radicals under visible light enables the fabrication of 3D structures with high resolution, demonstrating a practical application of the unique photochemical properties of Benzenethiol, thiobis- derivatives in modern additive manufacturing. nih.govresearchgate.net

Innovations in Materials Science and Engineering

Self-Assembled Monolayers (SAMs) Research

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. Benzenethiol, thiobis- has been a key molecule in the study of SAMs due to its ability to form robust and well-defined layers on various metal substrates.

Formation and Structural Characteristics on Metal Surfaces (e.g., Gold, Silver)

The formation of SAMs from Benzenethiol, thiobis- on metal surfaces, particularly gold and silver, is a process of significant scientific interest. On gold surfaces, Benzenethiol, thiobis- undergoes dissociative chemisorption. pradeepresearch.orgnih.govnih.govrsc.org This process involves the cleavage of the sulfur-sulfur (S-S) bond, leading to the formation of two individual benzenethiolate (B8638828) species that bind to the gold surface. pradeepresearch.orgnih.gov The absence of the S-S stretching band in the surface-enhanced Raman scattering (SERS) spectrum of the monolayer confirms this dissociative adsorption. pradeepresearch.org In contrast, on silver surfaces, the adsorption behavior can differ, with studies indicating that the molecule may adsorb as a dithiolate by losing hydrogen atoms from its thiol groups. researchgate.net

The resulting monolayers are generally well-ordered. pradeepresearch.orgnih.gov On polycrystalline gold, the benzenethiolate molecules arrange themselves with the molecular plane perpendicular to the surface. pradeepresearch.orgnih.gov The phenyl rings of the adsorbed benzenethiolate are tilted with respect to the surface normal. researchgate.net The stability of these monolayers is noteworthy, with studies showing that diphenyl disulfide SAMs on polycrystalline gold films are stable up to a temperature of 423 K. pradeepresearch.orgacs.org

Theoretical studies using density-functional theory (DFT) have been employed to model the adsorption of phenylthiol on Au(111) surfaces, considering both direct molecular physisorption and dissociative chemisorption. aip.org These calculations help in understanding the potential energy landscape and the preferred binding sites on the metal surface. aip.org

Table 1: Structural and Formation Characteristics of Benzenethiol, thiobis- SAMs on Gold

Parameter Value Method Reference
Monolayer Formation Time ~2 hours Quartz Crystal Microgravimetry (QCM) pradeepresearch.org
Area per Molecule ~36 Ų QCM pradeepresearch.org
Surface Coverage (θ) 99.8% Electrochemical Impedance Spectroscopy pradeepresearch.org
Calculated Coverage (from symmetry) 0.31 (0.71 nmol cm⁻²) Scanning Tunneling Microscopy (STM) researchgate.net
Estimated Coverage (from reductive desorption) 0.23 (0.53 nmol cm⁻²) Cyclic Voltammetry (CV) researchgate.net

| Phenyl Ring Tilt Angle from Surface Normal | ~30° | Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) | researchgate.net |

Adsorption Behavior and Surface Morphology

The adsorption of Benzenethiol, thiobis- onto metal surfaces results in distinct surface morphologies. On polycrystalline gold films, the facile cleavage of the S-S bond leads to strong binding of the benzenethiolate molecules at preferred surface sites, resulting in a well-ordered self-assembled structure. pradeepresearch.orgnih.gov Scanning tunneling microscopy (STM) studies reveal that while some aromatic disulfides can form periodic domains, the orientational flexibility of the phenyl rings in diphenyl disulfide leads to surfaces without such small, repeating domains. nih.gov

On Au(111) surfaces, the adsorption of benzenethiolate, the product of diphenyl disulfide dissociation, forms a well-ordered monolayer with a commensurate (√13×√13)R13.9° symmetry. researchgate.net However, prolonged immersion can lead to the deposition of multilayers. researchgate.net The surface morphology of these SAMs can be influenced by factors such as the concentration of the solution and the pH. nih.gov

The adsorption process itself involves more than a simple binding event. Potentiometric measurements suggest a complex, multi-step process for thiol adsorption on metal surfaces, which includes an initial negative charge transfer to the electrode surface. oaepublish.com

Passivation of Electrode Surfaces

Self-assembled monolayers of Benzenethiol, thiobis- are effective at passivating electrode surfaces, which is crucial for applications in electrochemistry and sensor development. researchgate.netornl.gov The formation of a dense, well-ordered monolayer hinders electron transfer between the electrode and redox species in the solution, thereby passivating the surface. nih.govresearchgate.net

Electrochemical impedance spectroscopy (EIS) is a powerful technique to study the passivation properties of these SAMs. The charge transfer resistance (Rct) is a key parameter that quantifies the resistance to electron transfer at the electrode-electrolyte interface. A significant increase in Rct upon SAM formation indicates effective passivation. For instance, an increase in the Rct with increasing alkanethiol chain length has been observed on both flat and nanoporous gold surfaces, demonstrating the barrier properties of these monolayers. nih.gov

Studies have shown that diphenyl disulfide SAMs on polycrystalline gold have a low number of pinholes and defects, contributing to their excellent passivation efficiency. pradeepresearch.org The surface coverage can be as high as 99.8%, effectively blocking the electrode surface. pradeepresearch.org The stability of these SAMs is confined to a specific potential window, typically between -0.8 V and +0.4 V vs. MSE for sulfur-containing adsorbates on gold, with highly ordered monolayers showing greater resistance to extreme potentials. acs.org

Table 2: Electrochemical Passivation Properties of Diphenyl Disulfide SAMs on Gold

Parameter Bare Gold DDS Monolayer Method Reference
Double-Layer Capacitance (Cdl) 21 µF/cm² ~8 µF/cm² Electrochemical Measurements pradeepresearch.org
Charge Transfer Resistance (Rct) Low Significantly Increased Electrochemical Impedance Spectroscopy (EIS) nih.govresearchgate.net
Apparent Surface Coverage (θ) - 99.8% Electrochemical Impedance Spectroscopy (EIS) pradeepresearch.org

| Rate Constant for Fe(CN)₆³⁻/⁴⁻ redox couple | - | 4.1 x 10⁻⁵ cm/s | Impedance Measurements | pradeepresearch.org |

Sensor Technologies

The unique surface-active properties of Benzenethiol, thiobis- make it a valuable component in the development of advanced sensor technologies. Its role is particularly prominent in the fields of biosensors and surface-enhanced Raman spectroscopy (SERS).

Role in Biosensors and Surface-Enhanced Raman Spectroscopy (SERS)

In the realm of biosensors, Benzenethiol, thiobis- and its derivatives are utilized to create functionalized surfaces for the detection of biological molecules. researchgate.net The ability to form stable SAMs on gold surfaces allows for the controlled immobilization of bioreceptors, which is a fundamental step in the fabrication of many biosensors.

Benzenethiol, thiobis- plays a crucial role in Surface-Enhanced Raman Spectroscopy (SERS), a technique that dramatically enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. pradeepresearch.org The compound itself, or its thiolate form, can act as a Raman reporter molecule, providing a strong and characteristic SERS signal. The interaction between the adsorbate and the metal surface, which can be probed by SERS, is influenced by the applied potential. pradeepresearch.org

The orientation of the adsorbed molecule with respect to the metal surface is a key factor in SERS enhancement. For benzenethiolate on silver, the molecule adopts a tilted orientation. researchgate.net SERS studies of 4,4′-thiobisbenzenethiol on silver electrodes have shown that the enhancement may be related to a chemical mechanism, and the applied potential can influence the SERS signal. researchgate.net

Table 3: Representative SERS Peak Shifts for Aromatic Thiols on Gold and Silver Surfaces

Vibrational Mode Wavenumber (cm⁻¹) on Gold pradeepresearch.org Wavenumber (cm⁻¹) on Silver researchgate.net Assignment
Ring Breathing ~1000 ~1000 Symmetric stretching of the benzene (B151609) ring
C-H in-plane bend ~1025 ~1021 Bending of C-H bonds within the plane of the ring
C-S stretch ~1075 ~1074 Stretching of the carbon-sulfur bond

| C-C stretch | ~1575 | ~1572 | Stretching of the carbon-carbon bonds in the ring |

Note: These are representative values and can vary depending on the specific experimental conditions.

Facilitation of Gold Nanoparticle Functionalization in SERS

Benzenethiol, thiobis- is instrumental in the functionalization of gold nanoparticles (AuNPs) for SERS applications. rsc.org The strong affinity of the sulfur atom for gold facilitates the formation of a stable coating on the nanoparticle surface. rsc.orgwabash.edu This functionalization is crucial for several reasons. Firstly, it can prevent the aggregation of nanoparticles in solution, enhancing their stability. nih.gov Secondly, the adsorbed molecules can serve as the SERS reporters themselves, providing a detectable signal.

The functionalization of AuNPs with thiol-containing molecules like the derivatives of Benzenethiol, thiobis- can be characterized by various techniques. Transmission electron microscopy (TEM) can be used to observe the size and morphology of the functionalized nanoparticles. researchgate.net Zeta potential measurements provide information about the surface charge of the nanoparticles, which is an indicator of their stability in colloidal suspension. nih.govresearchgate.netnih.gov For instance, the functionalization of gold nanoparticles can lead to a change in their zeta potential, indicating the successful coating of the nanoparticles. researchgate.netnih.gov

Table 4: Characterization of Gold Nanoparticles Before and After Functionalization with Thiol-Containing Molecules

Parameter Bare AuNPs Functionalized AuNPs Method Reference
Hydrodynamic Diameter Varies Generally Increases Dynamic Light Scattering (DLS) rsc.org
Zeta Potential Typically Negative Can become more negative or change sign depending on the functional group Zeta Potential Measurement nih.govresearchgate.netnih.gov

| Surface Plasmon Resonance (SPR) | Characteristic peak (e.g., ~520 nm for spherical AuNPs) | May show a slight red-shift | UV-Vis Spectroscopy | rsc.org |

Electron Transfer Enhancement in Electrochemical Immunosensors

Electrochemical immunosensors are powerful analytical devices that detect specific biomolecules by converting a biological recognition event into a measurable electrical signal. The sensitivity and efficiency of these sensors heavily rely on the rate of electron transfer between the biological component and the electrode surface. Benzenethiol, thiobis- has emerged as a key molecule in enhancing this process.

One of the primary mechanisms through which Benzenethiol, thiobis- improves immunosensor performance is by forming self-assembled monolayers (SAMs) on gold (Au) nanoparticle surfaces. These SAMs create an organized, thin film that facilitates more efficient electron transfer. The process typically involves immersing gold electrodes in a solution containing Benzenethiol, thiobis-, leading to the spontaneous formation of a monolayer. researchgate.net In these SAMs, one thiol group of the TBBT molecule binds to the gold surface, while the other remains free, providing a site for the immobilization of antibodies. researchgate.net

This structured arrangement has several advantages. It provides a high surface area for capturing a larger number of antibodies, which in turn can bind to more target antigens, thereby amplifying the detection signal. scialert.net The enhanced conductivity and biocompatibility of the gold nanoparticles, combined with the electron-mediating properties of the Benzenethiol, thiobis- monolayer, significantly promote the rate of electron transfer. scialert.net Research has demonstrated that this approach can lead to immunosensors with low detection limits, for instance, achieving a detection limit of 0.1 ng/mL in amperometric response-based sensors.

The integration of Benzenethiol, thiobis- into immunosensor design is a critical step forward in the development of highly sensitive and specific diagnostic tools. These advancements are particularly relevant for the detection of various biomarkers, including proteins indicative of diseases like avian influenza. researchgate.netnih.gov The ability to create stable and reproducible sensor surfaces is a direct result of the unique chemical properties of Benzenethiol, thiobis- and its interaction with gold nanoparticles. researchgate.net

Research FindingMethodOutcomeReference
Formation of Self-Assembled Monolayers (SAMs)Immersion of Au electrodes in 1 mM TBBT/ethanol (B145695) for 12 hours.Creation of a stable monolayer on the gold surface.
Antibody ImmobilizationUse of EDC/NHS chemistry to conjugate antibodies.Covalent attachment of antibodies to the free thiol groups of the TBBT SAM.
Enhanced Electron TransferAmperometric response measurement at an applied potential of -0.3 V vs. Ag/AgCl.Facilitated electron transfer leading to a detection limit of 0.1 ng/mL.

Catalytic and Cross-linking Agent Studies

The versatility of Benzenethiol, thiobis- extends to its roles as a potential catalyst and a cross-linking agent in various industrial applications.

Benzenethiol, thiobis- and related polythiol compounds are recognized for their potential in catalysis. lookchem.commdpi.com The thiol groups within the molecule can act as reducing agents and influence the catalytic activity of certain proteins, such as caspase-3. chemicalbook.com The presence of thiol functionalities allows these compounds to participate in various chemical reactions, including Michael additions and reactions with isocyanates, often facilitated by a basic catalyst that deprotonates the thiol to a more reactive thiolate. mdpi.com

While direct catalytic applications of Benzenethiol, thiobis- are still being explored, its role as a precursor or component in catalytic systems is noteworthy. For instance, palladium-catalyzed reactions for thioetherification have utilized related sulfur-containing compounds. lookchem.com The development of materials with enhanced reactivity and selectivity, a field where Benzenethiol, thiobis- shows promise, is crucial for advancing catalytic technologies. lookchem.com

In the polymer industry, particularly in the production of rubber, cross-linking is a fundamental process that imparts desirable mechanical properties such as strength, elasticity, and heat resistance. specialchem.com Benzenethiol, thiobis- is utilized as a cross-linking agent in the manufacturing of rubber and other materials.

Cross-linking involves the formation of chemical bonds between polymer chains, creating a three-dimensional network structure. specialchem.com In the context of rubber, this process, often termed vulcanization, transforms the material from a soft, tacky state into a durable, elastic product. specialchem.com While traditional cross-linking often relies on sulfur, alternative agents like Benzenethiol, thiobis- can offer specific advantages. The use of specialized cross-linking agents can significantly improve the heat resistance and tensile strength of rubber products. For example, in butyl rubber applications, the use of certain resin-based cross-linking agents has been shown to substantially increase heat resistance compared to sulfur-crosslinked rubber. resonac.com

The ability of Benzenethiol, thiobis- to form robust cross-links makes it a valuable component in the formulation of high-performance materials designed for demanding applications.

Advanced Material Development

The unique molecular structure of Benzenethiol, thiobis- makes it a valuable building block in the development of advanced materials with tailored properties.

The incorporation of Benzenethiol, thiobis- into polymer structures can lead to materials with enhanced stability, reactivity, and selectivity. lookchem.com Its aromatic rings and sulfur linkages contribute to thermal stability, while the thiol groups provide reactive sites for further chemical modifications. This is particularly relevant in the synthesis of high-refractive-index polymers (HRIPs) used in optical applications like waveguides and antireflection coatings. The ability to precisely control the chemical structure allows for the fine-tuning of material properties to meet specific performance requirements. rug.nl

Benzenethiol, thiobis- plays a significant role in the field of molecular electronics and self-assembly. The formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is a cornerstone of its application in this area. researchgate.netslideplayer.com These SAMs are of interest for their potential use in fabricating microelectronic devices and chemical sensors. slideplayer.com

The process of self-assembly involves the spontaneous organization of molecules into well-defined structures. In the case of Benzenethiol, thiobis- on a gold surface, the thiol groups form strong bonds with the gold, leading to the formation of a dense and ordered monolayer. researchgate.net This ordered arrangement is crucial for controlling the electronic properties at the interface between the organic monolayer and the inorganic substrate. slideplayer.com

Research has shown that such SAMs can effectively passivate the gold surface, reducing defects and creating a stable platform for further device fabrication. researchgate.net The ability to form these well-ordered structures is essential for the development of next-generation electronic components where molecular-level control is paramount. acs.org

Capping Agent Applications in Colloidal Quantum Dot Research

Research has specifically highlighted the application of diphenyl disulfide in the post-synthetic treatment of Cesium Lead Bromide (CsPbBr₃) quantum dots. researchgate.netresearchgate.net Typically synthesized via the hot-injection method, these perovskite QDs often suffer from surface defects and ligand dissociation, which can impede their performance. researchgate.netresearchgate.net The introduction of diphenyl disulfide during the ligand-washing stage of the synthesis process has been shown to be an effective strategy to mitigate these issues. researchgate.netresearchgate.net

The proposed mechanism involves the coordination of the sulfur atoms of the diphenyl disulfide molecule with uncoordinated lead (Pb²⁺) ions on the surface of the quantum dots. researchgate.net Each molecule of diphenyl disulfide possesses two sulfur atoms, both of which have lone pairs of electrons that can effectively passivate the surface of the QDs. researchgate.net This passivation reduces the number of surface defects, which are often responsible for non-radiative recombination pathways that quench fluorescence.

The treatment with diphenyl disulfide has been observed to have a profound impact on the stability and performance of CsPbBr₃ quantum dots. A notable improvement is the enhanced storage stability of the modified QDs. In solution, quantum dots treated with diphenyl disulfide remained clear for over a week, whereas their untreated counterparts showed signs of precipitation. researchgate.net This suggests that the passivation layer provided by the diphenyl disulfide reduces the tendency of the QDs to aggregate.

The optical properties of the quantum dots are also significantly improved. While the emission peak of the modified CsPbBr₃ QDs remains largely unchanged, their photoluminescence quantum yield (PLQY) sees a substantial increase. researchgate.net Research findings have reported a rise in PLQY to as high as 95% in solution and 67% in thin-film form for diphenyl disulfide-treated QDs. researchgate.net

The enhancements imparted by diphenyl disulfide extend to the electrical performance of devices fabricated with these quantum dots. In light-emitting diode (LED) applications, the use of CsPbBr₃ QDs modified with diphenyl disulfide has led to a considerable increase in device efficiency and brightness. researchgate.netdntb.gov.ua

Table 1: Performance Enhancement of CsPbBr₃ Quantum Dots with Diphenyl Disulfide Treatment

ParameterUntreated CsPbBr₃ QDsDiphenyl Disulfide Treated CsPbBr₃ QDs
Photoluminescence Quantum Yield (PLQY) - Solution -95% researchgate.net
Photoluminescence Quantum Yield (PLQY) - Thin Film -67% researchgate.net
LED Device Efficiency 1.15% researchgate.netdntb.gov.ua3.35% researchgate.netdntb.gov.ua
LED Brightness 904 cd/m² researchgate.netresearchgate.netdntb.gov.ua9450 cd/m² researchgate.netresearchgate.netdntb.gov.ua
Emission Peak 511 nm researchgate.net512 nm researchgate.net
Stability in Solution Precipitation observed researchgate.netRemained clear for a week researchgate.net

These research findings underscore the importance of surface passivation in optimizing the performance of colloidal quantum dots. The use of Benzenethiol, thiobis- as a capping agent offers a promising avenue for the development of highly efficient and stable quantum dot-based optoelectronic devices.

Coordination Chemistry of Thiobisbenzenethiol

Metal-Sulfur Bond Formation

The coordination chemistry of thiobisbenzenethiol is fundamentally based on the formation of strong bonds between the soft sulfur atoms of its thiol groups and various metal centers, a concept guided by the Hard and Soft Acids and Bases (HSAB) principle. rsc.org The thiol groups (-SH) can be deprotonated to form thiolate (-S⁻) anions, which then act as excellent nucleophiles and ligands for transition metals. cymitquimica.com This reactivity allows TBT to act as a linker, bridging metal ions to create extended structures such as coordination polymers (CPs). cymitquimica.comrsc.org The resulting metal-sulfur (M-S) coordination bonds are a key feature of these materials, contributing significantly to their structure and stability. rsc.org Research has demonstrated the formation of self-assembled monolayers (SAMs) on gold surfaces, where the TBT molecule anchors to the metal via a covalent Au-S bond, showcasing the strong affinity between sulfur and certain metals. researchgate.net

Synthesis and Characterization of Thiol-Functionalized Linker-Based Coordination Polymers (CPs)

The ability of the deprotonated form of 4,4'-thiobisbenzenethiol (B122378) (TBT²⁻) to bridge metal centers has been exploited in the synthesis of novel coordination polymers. A notable series of thiol-functionalized linker-based CPs, designated MTBT (where M = Fe, Co, Zn), has been synthesized. rsc.orgdntb.gov.ua The synthesis is typically carried out under solvothermal conditions. For instance, the CoTBT complex is synthesized by reacting Co(NO₃)₂·6H₂O with 4,4'-thiodibenzenethiol (H₂TBT) in a solvent mixture including DMF, isopropyl alcohol, water, and N-aminoethylpiperazine, heated to 100 °C for several days. rsc.org This method yields green octahedral crystals of CoTBT. rsc.org

Similarly, semiconductive Zn(II) coordination polymers have been systematically synthesized using 4,4'-thiobisbenzenethiol (referred to as H₂tbbt in the study) and chiral amines (methylbenzylamine, mba). acs.orgnih.gov These syntheses demonstrate the versatility of TBT in forming both two-dimensional networks and one-dimensional helical or zigzag chains, depending on the reaction conditions and co-ligands used. rsc.orgacs.orgnih.gov

Hydrolytic Stability of Thiobisbenzenethiol-Derived CPs

A critical property for the practical application of coordination polymers is their stability in various chemical environments. rsc.org The MTBT (M = Fe, Co, Zn) coordination polymers exhibit remarkable hydrolytic stability, particularly in highly alkaline conditions. rsc.org These materials were found to maintain their crystallinity and structural integrity even after being immersed in a 20M sodium hydroxide (B78521) (NaOH) solution for five days. rsc.orgresearchgate.net This level of alkali resistance is exceptionally high among reported coordination polymers. rsc.orgresearchgate.net The extraordinary stability is attributed to the strength of the metal-sulfur (M-S) coordination bonds, which are robust enough to resist the attack by hydroxide ions (OH⁻) in the strongly basic environment. rsc.org

Photothermal Conversion Properties of Metal-Thiobisbenzenethiol Complexes (e.g., CoTBT)

Certain metal-thiobisbenzenethiol complexes have shown significant potential for photothermal applications. The CoTBT complex, in particular, displays favorable photothermal conversion efficiency. rsc.orgdntb.gov.ua This property is linked to its broad absorption of light in the near-infrared (NIR) region. dntb.gov.uadntb.gov.ua When subjected to irradiation from an 808 nm laser at a power density of 0.5 W cm⁻², the temperature of the CoTBT material increases rapidly. rsc.org In one experiment, the temperature rose from room temperature to 135.2 °C within just 15 seconds of laser exposure. rsc.orgresearchgate.net This efficient conversion of light energy into heat highlights the potential of these materials in applications requiring light-activated thermal effects. rsc.orgresearchgate.net The mechanism behind photothermal conversion often involves the absorption of photons by the material, leading to electronic excitations that then relax non-radiatively, releasing energy in the form of heat. db-thueringen.de

Development of Metal Complexes with Enhanced Properties

The versatility of the thiobisbenzenethiol ligand allows for the development of coordination polymers with a range of enhanced and tunable properties. By systematically modifying the synthesis conditions and components, researchers can modulate the final characteristics of the material.

For example, a series of Zn(II) coordination polymers, [Zn(tbbt)((X)-mba)₂], demonstrated photoconductivity originating from the Zn-thiolate skeleton. acs.orgnih.gov Furthermore, these materials showed that chirality and polarity could be controlled by using enantiopure or racemic mixtures of the co-ligand (methylbenzylamine). acs.orgnih.gov This research achieved a reversible structural conversion, accompanied by changes in chirality and polarity, by exchanging the amine ligands coordinated to the 1D Zn-thiolate chains. acs.orgnih.gov Such developments point toward applications in optoelectronics and spintronics. nih.gov

The strategy of complexing organosulfur compounds with metal ions can also improve physical properties like density, which is beneficial for applications such as electrode materials in rechargeable batteries. nih.gov The combination of conducting polymers with the redox or catalytic properties of metal complexes can lead to synergistic electronic interactions, creating advanced materials for sensing and biosensing applications. smcbs.pl

Data Tables

Table 1: Properties of MTBT (M = Fe, Co, Zn) Coordination Polymers

PropertyFeTBTCoTBTZnTBTReference
Structure Anionic 2D NetworkAnionic 2D NetworkAnionic 2D Network rsc.org
Coordination Unit Tetrahedral {FeS₄}Tetrahedral {CoS₄}Tetrahedral {ZnS₄} rsc.org
Hydrolytic Stability Stable in 20M NaOH for 5 daysStable in 20M NaOH for 5 daysStable in 20M NaOH for 5 days rsc.orgresearchgate.net
Photothermal Effect Not ReportedTemp. rise to 135.2°C in 15s (808 nm laser, 0.5 W cm⁻²)Not Reported rsc.orgresearchgate.net

Electrochemical Investigations and Mechanistic Insights

Electrochemical Behavior on Diverse Electrode Surfaces (e.g., Glassy Carbon, Gold)

The electrochemical response of thio-aromatic compounds like Benzenethiol, thiobis- is highly dependent on the nature of the electrode surface. Gold (Au) and glassy carbon (GC) are two commonly employed surfaces that elicit distinct behaviors.

On gold electrodes , Benzenethiol, thiobis- spontaneously forms self-assembled monolayers (SAMs). researchgate.net This process is driven by the strong affinity between sulfur and gold, leading to the formation of a stable, semi-covalent Au-S bond. researchgate.net The chemisorption process involves the breaking of the S-H bond of the thiol group. researchgate.net Studies on similar aromatic thiols on gold surfaces show that this leads to the formation of an adsorbed thiolate layer (ArS-Au). researchgate.net This layer significantly alters the electrochemical properties of the interface, often passivating the electrode surface. researchgate.net

In contrast, on glassy carbon electrodes , surface adsorption phenomena are generally absent for simple aromatic thiols. researchgate.net The electrochemical processes for related compounds on GC surfaces are typically irreversible and diffusion-controlled. researchgate.net For instance, studies on 4-aminothiophenol (B129426) on a GC electrode revealed that the molecule can be grafted onto the surface through electrochemical oxidation of its amine group. electrochem.org The thiol group can also be oxidized at higher potentials. electrochem.org This suggests that the electrochemical behavior of Benzenethiol, thiobis- on a GC electrode would be dominated by solution-phase redox reactions rather than the formation of a stable, ordered monolayer.

The choice of electrode material thus dictates whether the electrochemical investigation probes the properties of a surface-bound monolayer (on gold) or the solution-phase reactivity (on glassy carbon). researchgate.net

Cyclic Voltammetry (CV) Analysis of Electrochemical Processes

Cyclic voltammetry (CV) is a powerful technique for investigating the redox processes of Benzenethiol, thiobis- and the properties of its self-assembled monolayers. als-japan.comlibretexts.org The technique involves scanning the potential of an electrode and measuring the resulting current, providing information on redox potentials, reaction reversibility, and kinetics. researchgate.net

When a gold electrode is modified with a SAM of Benzenethiol, thiobis-, CV measurements in the presence of a redox probe, such as [Fe(CN)6]³⁻/⁴⁻, can be used to assess the quality and blocking ability of the monolayer. A well-formed, densely packed TBBT monolayer effectively passivates the gold surface, impeding the electron transfer of the redox probe to the electrode. researchgate.netscielo.br This is observed as a significant decrease in the peak currents and an increase in the peak-to-peak separation in the voltammogram compared to a bare gold electrode. researchgate.netscielo.br The low ratio of pinhole defects in TBBT monolayers on gold contributes to this effective passivation. researchgate.net

CV can also be used to study the reductive and oxidative stability of the TBBT monolayer itself. Applying a sufficiently negative potential can induce reductive desorption of the thiolate from the gold surface, while a sufficiently positive potential can lead to oxidation of the thiol group or the underlying gold. researchgate.netnsf.gov For thiophenol on gold, CV shows that the oxidation of the thiolate anion produces a neutral radical that can rapidly react with the electrode to reform the S-Au bond. researchgate.net

Table 1: Interpreting Cyclic Voltammograms for TBBT-Modified Electrodes

CV Feature Observation for TBBT SAM on Gold Interpretation
Peak Current (Redox Probe) Significantly reduced compared to bare electrode. researchgate.net The monolayer blocks electron transfer, indicating a densely packed film with few defects. researchgate.net
Peak-to-Peak Separation (ΔEp) Increased compared to bare electrode. scielo.br Slower electron transfer kinetics at the modified surface. scielo.br
Reductive Desorption Peak A cathodic peak appears at negative potentials. nsf.gov Corresponds to the cleavage of the Au-S bond and removal of the monolayer. nsf.gov

| Oxidative Peaks | Anodic peaks may appear at positive potentials. researchgate.net | Can correspond to the oxidation of the thiolate or the gold surface itself. researchgate.netnsf.gov |

AC Impedance Spectroscopy (EIS) for Monolayer Properties

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for characterizing the properties of SAMs, including those of Benzenethiol, thiobis-. scielo.br By applying a small amplitude AC potential over a range of frequencies, EIS can probe the dielectric and resistive properties of the monolayer at the electrode-electrolyte interface. scholaris.ca

The impedance data is often analyzed by fitting it to an equivalent electrical circuit model. For a high-quality SAM that blocks ion and electron transfer, the interface can be modeled as a capacitor (representing the monolayer) in series with the solution resistance. scholaris.ca Defects or pinholes in the monolayer introduce pathways for charge transfer, which are represented by adding a charge-transfer resistance (Rct) and other elements in parallel to the monolayer capacitance. scielo.brresearchgate.net

For TBBT SAMs on gold, EIS studies have shown that the monolayers effectively passivate the electrode. researchgate.net A high charge-transfer resistance value indicates a low number of pinhole defects and a well-formed monolayer that acts as a barrier to electron transfer. researchgate.net The capacitance of the monolayer provides information about its thickness and dielectric constant. scholaris.ca

Table 2: Key Parameters from EIS Analysis of TBBT Monolayers

EIS Parameter Symbol Information Provided
Solution Resistance Rs Resistance of the electrolyte solution. scholaris.ca
Charge-Transfer Resistance Rct Resistance to electron transfer across the monolayer; inversely related to the defect density. researchgate.netscielo.br

| Double-Layer Capacitance | Cdl | Capacitance of the monolayer, related to its thickness and dielectric properties. scholaris.ca |

Analyses of SAMs of similar molecules show that the impedance response, particularly the charge-transfer resistance, is a strong indicator of the monolayer's quality and its ability to block electrochemical reactions. researchgate.netscielo.br

Correlating Electrochemical Stability with Surface Properties

The electrochemical stability of a Benzenethiol, thiobis- monolayer is intrinsically linked to the properties of the electrode surface and the surrounding environment. Stability is typically defined by the potential window within which the monolayer remains intact on the electrode. nsf.gov

The reductive stability, which relates to the potential at which the Au-S bond is cleaved, is influenced by the sulfur-metal bond strength and competitive adsorption processes. nsf.gov For thiolates on different metals, the reductive stability trend is often Cu > Pt > Au, which can be understood by considering both the M-S bond strength and the competitive adsorption of hydrogen. nsf.gov

The oxidative stability is often limited by the propensity of the metal surface to form oxides. nsf.gov The oxidative stability of thiolate SAMs generally follows the order Au > Pt > Cu. nsf.gov On gold, oxidation can lead to the formation of sulfonate species at the sulfur headgroup or oxidation of the gold surface itself, both of which can disrupt the monolayer. nsf.gov

Factors influencing the stability of the SAM include:

Defects: The presence of pinholes or defect sites in the monolayer can decrease its stability by providing access for ions and solvent to the underlying electrode surface. nsf.gov

Intermolecular Interactions: The nature of the terminal groups on the thiol molecules can affect stability. Hydrophilic groups can reduce the stability of the monolayer compared to hydrophobic alkyl chains due to interactions with the aqueous electrolyte. nsf.govmatec-conferences.org

pH: The potential limits for both reduction and oxidation often vary linearly with the pH of the electrolyte. nsf.gov

Surface Adsorption Phenomena and Self-Assembled Monolayer Formation

The formation of a self-assembled monolayer of Benzenethiol, thiobis- on a gold surface is a spontaneous process driven by the chemical affinity between the thiol's sulfur atoms and the gold substrate. researchgate.netuh.edu This process can be described in several stages.

Initially, rapid adsorption of molecules occurs from a dilute solution (e.g., 1 mM in ethanol) onto the gold surface. This initial layer is often disordered. Over time, a slower organization process takes place, where the molecules arrange into a more ordered, crystalline-like structure to maximize van der Waals interactions between the aromatic rings and alkyl chains (if present), leading to a thermodynamically stable, low-energy state. uni-tuebingen.de

For 4,4'-thiobisbenzenethiol (B122378) (TBBT), it has been demonstrated that the molecule adsorbs onto the gold surface by losing a hydrogen atom from one of its thiol groups to form a single Au-S bond. researchgate.net The second thiol group remains free and is oriented away from the surface, making it available for further functionalization. researchgate.net Structural analysis indicates that the benzene (B151609) rings are tilted with respect to the gold surface. researchgate.net The formation of these SAMs is a key phenomenon that underpins their use in electrochemical sensors and devices. researchgate.netsemanticscholar.org

The driving forces for self-assembly include:

Chemisorption: The strong, specific interaction between sulfur and gold (approx. 45 kcal/mol).

Intermolecular Interactions: Van der Waals forces and potential π-π stacking between the aromatic rings of adjacent TBBT molecules contribute to the ordering and stability of the monolayer. researchgate.net

Electrochemical Oxidation and Reduction of Thiolates

The thiolate species formed when Benzenethiol, thiobis- adsorbs onto a gold surface can undergo electrochemical oxidation and reduction reactions.

Reduction: The primary reduction process for the adsorbed thiolate is reductive desorption. nsf.gov This is an irreversible electrochemical reaction where an electron is transferred to the sulfur-gold bond, leading to its cleavage and the desorption of the thiolate anion (ArS⁻) into the solution. researchgate.net

Au-S-Ar + e⁻ → Au + Ar-S⁻

The potential at which this occurs is a measure of the SAM's reductive stability.

Oxidation: The thiol groups of Benzenethiol, thiobis- can be oxidized to form disulfides. rsc.org In the context of a monolayer where one thiol group is free, this oxidation can lead to the formation of disulfide bonds between adjacent molecules on the surface or with other molecules in solution. This process can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂). rsc.org

2 R-SH → R-S-S-R + 2H⁺ + 2e⁻

Electrochemical oxidation of the adsorbed thiolate can also occur at the electrode surface. Studies on thiophenol show the formation of a neutral radical (ArS•) upon oxidation, which can then react again with the gold surface. researchgate.net At more extreme positive potentials, irreversible oxidation to sulfonic acid (R-SO₃H) can take place, which alters the surface chemistry permanently. nsf.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used computational method for investigating the properties of molecules like diphenyl disulfide due to its balance of accuracy and computational cost.

DFT calculations have been extensively used to determine the optimized molecular geometry and electronic structure of diphenyl disulfide and related compounds. worldscientific.comresearchgate.net These studies provide detailed information on bond lengths, bond angles, and dihedral angles. For example, a conformational analysis of bridged aromatic compounds including diphenyl sulfide (B99878) (PhSPh) has been carried out to understand its structural parameters. researchgate.net DFT has also been employed to benchmark the performance of different functionals for accurately describing the disulfide bond, with PBE0(-D3BJ), M06-2X(-D3), and DSD-PBEP86-D3BJ being identified as high-performing functionals for this purpose. acs.orgacs.org

The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the reactivity of diphenyl disulfide. DFT calculations show that the S–S and C–S bonds are susceptible to breaking when the molecule interacts with a metal surface. worldscientific.com The energy gap between the HOMO and LUMO is a key parameter in these interactions. nih.gov

DFT is also a powerful tool for simulating and interpreting spectral data. It has been used to simulate sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) spectra of diphenyl disulfide. uu.nl The simulations, which use a "half core hole" approximation, successfully reproduce the experimental spectra, explaining that the characteristic double peak in the disulfide's spectrum arises from the splitting of the lowest unoccupied molecular orbital (LUMO) and LUMO+1. uu.nl The presence of phenyl ligands introduces additional molecular orbitals that influence the spectral features. uu.nl

Table 1: Selected Calculated Properties of Disulfides from DFT Studies This table presents representative data from various DFT studies to illustrate the type of information obtained. Exact values may vary with the functional and basis set used.

PropertyCompoundCalculated ValueSource
S-S Bond Dissociation EnergyDiphenyl Disulfide54.5 kcal/mol researchgate.net
S-S Bond Dissociation Energy4,4'-dimethoxydiphenyl disulfide49.0 kcal/mol researchgate.net
S-S Bond Dissociation EnergyDiethyl Disulfide59.46 kcal/mol researchgate.net
Gas-Phase Heat Capacity (Cp)2,2′-dinitrodiphenyl disulfideDetermined as a function of temperature semanticscholar.org
Gas-Phase Heat Capacity (Cp)4,4′-dinitrodiphenyl disulfideDetermined as a function of temperature semanticscholar.org

Estimation of Surface Free Energy of SAMs

DFT is a valuable tool for estimating the surface free energy of self-assembled monolayers (SAMs), a key parameter governing their stability and formation. The surface free energy of a clean gold (111) surface, a common substrate, has been calculated using DFT, with values around 1.19 J/m² providing a baseline for adsorption studies. acs.org

A quantitative ab initio description of the phase diagram of alkanethiolate SAMs on Au(111) has been developed using dispersion-corrected DFT. acs.org This framework allows for the calculation of adsorption energies and surface free energies by considering contributions from metallic bonding in the substrate, covalent bonding within the molecule and at the surface, and dispersive interactions between chains and between the chains and the substrate. acs.org Although direct calculations for diphenyl disulfide SAMs are complex, the methodologies developed for alkanethiols are foundational. acs.orgnih.gov Experimental measurements like water contact angles can supplement these theoretical studies, suggesting that SAMs formed from different precursors can have similar surface free energies. nsf.gov

Surface-Enhanced Raman Scattering (SERS) enhancement arises from both electromagnetic and chemical mechanisms. DFT is the primary theoretical tool for elucidating the chemical enhancement (CHEM) contribution, which originates from the chemical interaction between the analyte molecule and the metallic substrate. nih.govresearchgate.net

The chemical mechanism involves three main processes that DFT can model:

Ground-state chemical enhancement : Changes in the molecular environment upon adsorption alter its polarizability. nih.gov

Resonance Raman amplification : This occurs when the excitation wavelength matches an electronic excitation of the molecule-metal complex. nih.gov

Charge Transfer (CT) : This is considered the most direct evidence of chemical enhancement. nih.gov CT can occur from the molecule's HOMO to the metal or from the metal to the molecule's LUMO. frontiersin.org DFT calculations can model these new charge-transfer excitations and their contribution to the Raman intensity. nih.govehu.es

For molecular junctions, DFT is used to study systems like biphenyl-4,4′-dithiol (a related molecule) embedded between gold clusters. ehu.esacs.org These calculations can separate the chemical and electromagnetic contributions to the total SERS signal. The framework involves using DFT for the ground state Raman polarizability and time-dependent DFT (TD-DFT) to compute the electromagnetic fields and excitation energies of the complex. ehu.esacs.org Such studies show that charge transfer, which increases the molecule's polarizability and Raman cross-section, is a dominant factor in the chemical enhancement mechanism. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems, offering insights into the structure, dynamics, and packing of molecules in condensed phases.

MD simulations are crucial for understanding the structure and packing of self-assembled monolayers formed by the adsorption of diphenyl disulfide (which forms benzenethiolate (B8638828) monolayers) on metal surfaces like gold and copper. wiley.comnih.gov Upon adsorption, the S-S bond of diphenyl disulfide cleaves, resulting in the formation of a benzenethiolate SAM with structures similar to those formed from benzenethiol. nih.gov

Large-scale MD simulations, often using all-atom models, investigate structural properties as a function of temperature, surface lattice spacing, and molecular chain length. lsu.edu For alkanethiol SAMs, these simulations reveal that molecules tilt from the surface normal at specific collective angles and can transition to a disordered phase at higher temperatures. lsu.edu While these studies often focus on alkanethiols, the principles are directly applicable to aromatic thiols. MD simulations of benzenethiolate on Au(111) have been performed to understand its structure and dynamics. nih.gov

Simulations also reveal the dynamics of SAM formation from a droplet of precursor molecules. pusan.ac.kr These studies show that the packing of sulfur headgroups onto the surface precedes the slower process of orientational ordering and alignment of the molecular backbones. pusan.ac.kr For SAMs used in battery applications, MD simulations have confirmed that the introduction of a SAM on a copper electrode significantly reduces the amount of water on the surface, which helps to suppress unwanted side reactions. wiley.com

Adsorption Behavior and Orientation on Metal Surfaces

The adsorption of "Benzenethiol, thiobis-," also known as diphenyl disulfide (DPDS), on various metal surfaces has been a subject of significant research, revealing complex interactions that dictate the formation and structure of self-assembled monolayers (SAMs).

On gold (Au) surfaces, DPDS typically undergoes a dissociative chemisorption process. pradeepresearch.orgacs.org This involves the cleavage of the sulfur-sulfur (S-S) bond, leading to the formation of two phenylthiolate (C6H5S-) species that then bind to the gold surface. pradeepresearch.orgresearchgate.net This dissociative adsorption is evidenced by the absence of the S-S stretching band in surface-enhanced Raman spectroscopy (SERS) studies of DPDS monolayers on gold. pradeepresearch.org The resulting phenylthiolate species adsorb with the molecular plane oriented perpendicular to the gold surface. pradeepresearch.orgacs.org This orientation suggests a strong binding of the sulfur atoms to the preferred sites on the gold surface, which facilitates the formation of a well-ordered and stable self-assembled structure. pradeepresearch.orgacs.org In contrast, studies on glassy carbon electrodes show no such adsorption phenomena; the electrochemical reduction is irreversible and diffusion-controlled. researchgate.net

The stability of these SAMs on gold is notable, with temperature-dependent SERS studies indicating that the monolayer is stable up to 423 K. pradeepresearch.orgacs.org The facile cleavage of the S-S bond allows the adsorbate molecules to bind strongly at preferred surface sites, resulting in a well-ordered structure with fewer pinholes and defects compared to similar aromatic diselenides and other disulfides. pradeepresearch.orgacs.org Density-functional calculations on Au(111) have explored the potential energy surface for the chemisorbed phenylthiol species, identifying a broad minimum for a tilted orientation as the most stable configuration at low coverage. aip.org

On silver (Ag) surfaces, the adsorption behavior can differ. For instance, studies of 4,4'-thiobisbenzenethiol (B122378) (TBBT) on colloidal silver surfaces indicate that the molecule chemisorbs as a dithiolate by losing the hydrogen atoms from both thiol groups. researchgate.net The two aromatic rings in the TBBT molecule are inferred to lie parallel to the colloidal silver surface. researchgate.net However, on a roughened silver electrode, the same molecule adsorbs as a monothiolate with the aromatic rings tilted with respect to the surface. researchgate.net This highlights the influence of the substrate's nature on the adsorption geometry. Research on the Ag(111) surface with dimethyl disulfide has shown that it can induce a reconstruction of the substrate, forming a near-hexagonal silver surface layer where the thiolate molecules adsorb into three-fold coordinated hollow sites. researchgate.net

The adsorption on copper (Cu) has been investigated primarily in the context of corrosion inhibition. Diphenyl disulfide derivatives have been shown to form protective films on copper surfaces in acidic media. researchgate.net X-ray photoelectron spectroscopy (XPS) results confirm the formation of S-Cu bonds, indicating chemisorption of the disulfide derivatives onto the copper surface. researchgate.net

Quantum Chemical Calculations for Vibrational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the vibrational properties of "Benzenethiol, thiobis-". These computational methods allow for the assignment of vibrational bands observed in experimental infrared (IR) and Raman spectra.

DFT calculations have been employed to model the vibrational spectra of related molecules, aiding in the interpretation of surface-enhanced Raman scattering (SERS) data. For instance, in the study of 4,4'-thiobisbenzenethiol (TBBT), quantum chemical calculations were used to compute vibrational wavenumbers, which were then used to assign the bands in the IR, Raman, and SERS spectra. researchgate.net Similarly, for self-assembled monolayers of TBBT on gold, ab initio molecular orbital calculations at the HF/6-31G level of theory helped in the interpretation of the observed frequencies in SERS. researchgate.net

In studies of diphenyl disulfide derivatives as corrosion inhibitors, theoretical calculations supported experimental electrochemical and surface analysis results. researchgate.net Furthermore, computational studies combining DFT and molecular dynamics simulations have been used to characterize the disulfide bond itself. frontiersin.org These calculations provide insights into parameters like bond dissociation energy (BDE), S-S bond length, and dihedral angles, which are crucial for understanding the molecule's reactivity and stability. frontiersin.orgacs.org

The combination of experimental spectroscopy and quantum chemical calculations provides a powerful approach to characterizing the structure and bonding of "Benzenethiol, thiobis-" and its derivatives. For example, a comprehensive vibrational characterization of thianthrene, which can be formed from the pyrolysis of diphenyl disulfide, utilized a combination of IR, Raman, and inelastic neutron scattering spectroscopies, with periodic DFT calculations providing unambiguous assignments of the spectra. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Absorption Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules and predicting their optical absorption spectra. While direct TD-DFT studies specifically on "Benzenethiol, thiobis-" are not extensively detailed in the provided context, the application of this method to similar and related systems demonstrates its utility.

TD-DFT calculations are used to understand the electronic transitions that give rise to absorption in the UV-visible range. For example, in a study on the cross-coupling reactions of aryl halides with diphenyl disulfide, TD-DFT calculations, alongside UV-Vis spectroscopy, suggested the formation of an electron-donor-acceptor (EDA) complex that absorbs blue light, initiating the reaction. chemrxiv.org This highlights the ability of TD-DFT to elucidate reaction mechanisms involving photo-induced charge transfer.

In the broader context of designing self-healing materials based on disulfide compounds, theoretical calculations, including TD-DFT, have been performed on a range of aromatic and aliphatic disulfides. researchgate.net These studies aim to understand the electronic structure and its influence on properties like the S-S bond strength and reactivity. While experimental data for the absorption energy of diphenyl disulfide may be limited, TD-DFT provides a valuable theoretical benchmark. researchgate.net The accuracy of different density functionals in predicting these properties is often evaluated against higher-level computational methods. researchgate.net

The general principle of TD-DFT involves calculating the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light, which allows for the determination of excitation energies and oscillator strengths, ultimately simulating the optical absorption spectrum. rsc.orgreadthedocs.ioaps.org

Computational Models for Advanced Material Design

"Benzenethiol, thiobis-" and its derivatives serve as important building blocks in computational models for designing advanced materials with specific functionalities. The dynamic nature of the disulfide bond is a key feature exploited in these designs.

One prominent area is the development of self-healing materials . Computational protocols combining Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to characterize the self-healing properties of materials containing diphenyl disulfide units. frontiersin.org These models analyze factors like the disulfide bond dissociation energy (BDE) and the interactions between polymer chains, such as hydrogen bonding and π-π stacking, to understand how these influence the healing process. frontiersin.orgresearchgate.net Theoretical calculations on various disulfide compounds, including aromatic ones like diphenyl disulfide, help in elucidating the reaction mechanisms (e.g., metathesis vs. radical-mediated) and identifying the electronic conditions necessary for optimal self-healing properties. researchgate.net

In the field of nanotechnology and surface modification , computational models are used to understand the formation of self-assembled monolayers (SAMs) on metal surfaces. As discussed in section 8.3.2, DFT calculations model the adsorption of phenylthiolate (derived from diphenyl disulfide) on gold surfaces, predicting stable structures and diffusion barriers. aip.org This knowledge is crucial for the bottom-up design of functionalized surfaces for applications in molecular electronics and sensors. The ability of related molecules like 4,4'-thiobisbenzenethiol to form SAMs with a free thiol group allows for the covalent attachment of metal nanoparticles, creating two- or three-dimensional nanostructures, a process that can be guided by computational insights. researchgate.netresearchgate.net

Furthermore, diphenyl disulfide derivatives are used in the computational design of materials with specific optical and electronic properties . For instance, poly(phenylene sulfide)s incorporating triazine units, synthesized from related thiobis(benzenethiol) monomers, have been developed as advanced materials with a high refractive index and low birefringence for optical applications. acs.org Computational chemistry plays a role in predicting the properties of such polymers before their synthesis.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of diphenyl disulfide often involves the oxidation of thiophenol, a highly toxic and malodorous precursor. nih.govwikipedia.org Recognizing the environmental and safety concerns, future research is pivoting towards greener and more efficient synthetic methodologies.

Key areas of development include:

One-Pot Syntheses: A promising approach involves a one-pot method using a phenyl Grignard reagent as a starting material. This route is advantageous due to its shorter synthesis pathway, simpler preparation process, and lower cost, making it suitable for industrial-scale production. nih.gov

Green Catalysis: Metal-free, energy-efficient protocols are being developed. One such method employs iodine as an inexpensive and effective catalyst with hydrogen peroxide as a green oxidant, using water as the reaction medium. uwindsor.ca This approach significantly improves the green chemistry metrics of the synthesis.

Photochemical Methods: Visible light-promoted synthesis represents an environmentally friendly pathway. The coupling of readily accessible arenediazonium tetrafluoroborates and carbon disulfide under visible light provides a direct and highly efficient route to diaryl disulfides under mild conditions. researchgate.net

Electrochemical Synthesis: Electrochemical transformations offer another sustainable alternative. The electrochemical conversion of carbon disulfide, a cheap and abundant chemical, into diaryl disulfides is an area of active investigation. researchgate.net

These emerging synthetic strategies are summarized in the table below.

Synthetic Route Key Features Advantages Reference
Phenyl Grignard MethodOne-pot synthesis from phenyl Grignard reagent and a sulfur source.Short synthesis route, low cost, easy operation, high yield. nih.gov
Iodine-Catalyzed OxidationUses iodine as a catalyst and H₂O₂ as an oxidant in water.Metal-free, energy-efficient, sustainable, uses green reagents. uwindsor.ca
Visible Light-Promoted CouplingCouples arenediazonium tetrafluoroborates and CS₂ using visible light.Environmentally friendly, mild reaction conditions, high chemoselectivity. researchgate.net
Electrochemical TransformationElectrochemical conversion of carbon disulfide.Utilizes an abundant chemical feedstock, potential for high efficiency. researchgate.net

Deeper Mechanistic Understanding of Complex Reaction Pathways

While diphenyl disulfide is used in numerous reactions, a detailed mechanistic understanding of its complex reaction pathways is crucial for optimizing existing applications and discovering new ones. Future research will focus on elucidating the intermediates and transition states that govern its reactivity.

Electrochemical Mechanisms: The electropolymerization of diphenyl disulfide to form oligo(p-phenylene sulfides) has been shown to proceed via a one-electron transfer, forming a phenyl-bis(phenylthio) sulfonium (B1226848) cation as a key active species. researchgate.net Further investigation into this and other electro-organic reactions is warranted.

Organometallic Pathways: In reactions with transition metals, such as the formation of nickel sulfide (B99878) nanoclusters, diphenyl disulfide participates in fundamental steps like C-S oxidative addition and C-C reductive elimination. nih.gov In-depth studies of these organometallic mechanisms can enable precise control over the synthesis of inorganic-organic hybrid materials.

Radical Reactions: Diphenyl disulfide is a well-known precursor to the phenylthiyl radical (PhS•), particularly under photochemical conditions. wikipedia.orgacs.org Mechanistic studies on photoinduced radical addition reactions, especially in mixed systems with compounds like diphenyl diselenide, reveal complex kinetics based on the relative radical-trapping abilities of the components. mdpi.com A deeper understanding of these radical processes will advance its use as a photocatalyst. acs.org

Integration into Hybrid Material Systems

The unique properties of the disulfide bond make Benzenethiol, thiobis- an attractive component for the design of advanced hybrid materials. Its ability to be cleaved and reformed allows for the creation of dynamic and responsive materials.

Proton-Conducting Polymers: Thiobis(4-benzenethiol) can be used as a monomer to create copolymers for applications like proton-conducting membranes in polymer electrolyte membrane fuel cells. frontiersin.org The thioether linkages provide flexibility to the polymer backbone, which can be balanced with rigid groups to optimize material properties for ion transport. frontiersin.org

Nanocomposites: Diphenyl disulfide is a key precursor in the oxidative polymerization of poly(p-phenylene sulfide) (PPS). dntb.gov.ua This high-performance polymer can be used to create hybrid materials, for instance, by incorporating TiO₂ nanoparticles to produce composites with a high refractive index for optical applications. dntb.gov.ua

Biodegradable Nanoparticles: The disulfide bond can act as a biodegradable linker in nanomaterials. Researchers have developed disulfide-based bridged silsesquioxane nanoparticles. rsc.org These materials, which are designed to break down under specific biological conditions, have potential applications in two-photon imaging and targeted cancer therapy. rsc.org

Advanced Spectroscopic and Microscopic Characterization Techniques

To probe the complex mechanisms and intricate structures involving diphenyl disulfide, researchers are increasingly turning to advanced analytical techniques that provide real-time and high-resolution data.

In-Situ Spectroscopy: The development of low-temperature in-situ Raman spectroscopy has been pivotal for detecting and monitoring unstable intermediates during electrochemical reactions. researchgate.net This technique allowed for the direct observation of the ArS(ArSSAr)⁺ cation, confirming its role in the electro-oligomerization of diphenyl disulfide. researchgate.net Similarly, in-situ NMR spectroscopy has been used to monitor the formation of intermediates in the synthesis of nickel sulfide nanoclusters from diphenyl disulfide. nih.gov

Surface-Enhanced Raman Scattering (SERS): SERS is a powerful tool for studying the behavior of molecules on metal surfaces. It has been used to investigate the adsorption of diphenyl disulfide on gold and silver nanoparticles, providing insights into the cleavage of the S-S and C-S bonds upon interaction with the metal surface. uwindsor.ca

Real-Time Monitoring: The ability to monitor the fate of diphenyl disulfide during chemical reactions in real-time is of great significance for process optimization and mechanistic studies. researchgate.net Future research will likely see an expansion of techniques for the effective in-situ detection of this compound and its derivatives.

Expanding Computational Modeling for Predictive Material Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules and materials, and diphenyl disulfide is no exception.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the fundamental properties of diphenyl disulfide. Studies have focused on accurately predicting S-S bond dissociation energies (BDEs), which are critical for understanding its role in dynamic covalent chemistry and self-healing materials. researchgate.netfrontiersin.org These calculations show how electronic effects from substituents can influence the disulfide bond strength. researchgate.net DFT is also employed to benchmark different computational methods for deriving accurate molecular structures at an affordable computational cost. acs.org

Molecular Dynamics (MD) Simulations: Combined DFT and MD simulation protocols are being developed to characterize the properties of complex systems. This approach has been used to analyze the self-healing capacity of disulfide-containing polymers by studying bond strengths, chain conformations, and non-covalent interactions like hydrogen bonding and π-π stacking. frontiersin.org MD simulations have also been used alongside quantum chemical calculations to explore the relationship between the molecular configuration of diphenyl disulfide derivatives and their performance as corrosion inhibitors on copper surfaces. researchgate.net

Computational Method Application for Benzenethiol, thiobis- Key Insights Reference
Density Functional Theory (DFT)Calculation of Bond Dissociation Energy (BDE) and molecular structure.Prediction of S-S bond strength, influence of substituents, accurate equilibrium geometries. researchgate.netacs.orgfrontiersin.org
Molecular Dynamics (MD)Simulation of polymer dynamics and surface interactions.Characterization of self-healing properties, understanding corrosion inhibition mechanisms. frontiersin.orgresearchgate.net

Interdisciplinary Research with Other Scientific Domains

The future of research on Benzenethiol, thiobis- lies in its integration into interdisciplinary fields, where its unique chemical properties can be leveraged to solve complex scientific and technological challenges.

Nanotechnology and Biomedicine: The development of biodegradable, disulfide-based nanoparticles for drug delivery and medical imaging highlights a strong connection to nanomedicine. rsc.org

Energy Science: Its use in creating proton-conducting membranes for fuel cells and as an additive to improve the performance of lithium-ion batteries at elevated temperatures places it at the intersection of materials science and energy technology. frontiersin.orgdntb.gov.ua

Environmental Science: The application of diphenyl disulfide derivatives as effective corrosion inhibitors for metals like copper in acidic industrial environments showcases its potential for solving environmental and engineering problems. researchgate.net

Photochemistry: The compound's role as a photocatalyst for cis-trans isomerization of alkenes and its use in photoinduced radical addition reactions bridge organic synthesis with the field of photochemistry. wikipedia.orgmdpi.com

By fostering collaboration between chemists, materials scientists, engineers, and biologists, the full potential of Benzenethiol, thiobis- can be unlocked, leading to innovations across a wide spectrum of scientific domains.

Q & A

Q. What are the critical safety protocols for handling benzenethiol in laboratory settings?

Benzenethiol must be stored under nitrogen in tightly sealed containers at controlled temperatures to prevent oxidation, which can degrade its stability. Laboratories should enforce strict ventilation and prohibit ignition sources due to flammability risks. Personal protective equipment (PPE), including chemically resistant gloves and eye protection, is mandatory to mitigate skin/eye irritation risks . Incompatibility with oxidizers (e.g., peroxides, chlorates) and strong acids necessitates segregated storage and handling protocols .

Q. What acute health effects are associated with benzenethiol exposure, and how are they quantified?

Acute exposure causes severe ocular damage (e.g., chemosis, corneal burns), respiratory irritation (coughing, wheezing), and systemic effects like dizziness or nausea. Human studies report immediate mucosal irritation at 3.2 mg/m³ (0.7 ppm) , while animal models show lethal doses (LD₅₀) of 42.6 mg/kg (oral, rats) and LC₅₀ values ranging from 140–1900 mg/m³ (inhalation) . These thresholds inform emergency response plans and exposure monitoring.

Q. What occupational exposure limits (OELs) govern benzenethiol use in research environments?

The Netherlands mandates an 8-hour time-weighted average (TWA) of 2 mg/m³ (0.5 ppm), aligning with European guidelines. U.S. regulations are less defined, but studies recommend thresholds below 3.2 mg/m³ to prevent sensory irritation . Real-time gas chromatography or portable detectors are advised for compliance monitoring.

Advanced Research Questions

Q. How can contradictions in acute toxicity data (e.g., LC₅₀ variability) be resolved methodologically?

Discrepancies in LC₅₀ values (e.g., 1-hour vs. 4-hour exposures in rats) arise from differences in experimental design, such as vapor saturation levels or animal strain sensitivity . Researchers should adopt standardized OECD or EPA test guidelines (e.g., TG 403, TG 436) and validate results using benchmark dose modeling (BMDS) to account for interspecies variability .

Q. What mechanisms underlie benzenethiol’s dissociative adsorption on Au(111) surfaces, and how do experimental results conflict?

Density functional theory (DFT) simulations reveal a two-step process: physisorption (0.07 eV binding energy) followed by dissociation into thiolate and H₂ desorption (net +0.20 eV favorability) . However, experimental studies conflict on whether ordered self-assembled monolayers (SAMs) form, with discrepancies attributed to surface defects or solvent interactions . Atomic force microscopy (AFM) and low-energy electron diffraction (LEED) are recommended to resolve structural ambiguities.

Q. How can surface-enhanced Raman spectroscopy (SERS) optimize trace analysis of benzenethiol in catalytic studies?

SERS-coated microtiter plates enable detection at 10 ppm via thiol-gold interactions, with characteristic peaks at 1000–1100 cm⁻¹ (C-S stretching) and 1570 cm⁻¹ (aromatic ring modes) . Coupling SERS with cavity plasmon resonance (e.g., Au nanohole arrays) enhances sensitivity for in situ monitoring of adsorption kinetics .

Q. What metabolic pathways explain benzenethiol’s detoxification in mammalian systems?

In vivo studies identify S-methylation to methylphenyl sulfide, followed by oxidation to sulfoxide/sulfone derivatives and hydroxylation of the aromatic ring. Conjugation with glucuronic acid facilitates renal excretion. However, interspecies differences (e.g., rabbit vs. rat dermal absorption) necessitate caution when extrapolating metabolic models .

Q. What synthetic routes optimize benzenethiol derivatives for corrosion inhibition or polymer applications?

Oxidative coupling with tert-butyl nitrite/O₂ efficiently synthesizes disulfides (e.g., thiobis-benzenethiol) at >90% yield . For functionalized derivatives (e.g., 4-tert-butylbenzenethiol), Friedel-Crafts alkylation with BF₃ catalysts achieves regioselectivity, though purification requires chromatography to remove isomers .

Q. Which analytical techniques best characterize benzenethiol’s thermal and oxidative stability?

Thermogravimetric analysis (TGA) under N₂ quantifies decomposition onset (~200°C), while differential scanning calorimetry (DSC) identifies exothermic oxidation peaks. IR spectroscopy tracks S-H bond degradation (2550–2600 cm⁻¹) in air-exposed samples . For stability in solution, HPLC with UV detection (254 nm) monitors degradation products .

Q. How do substituents influence benzenethiol’s efficacy as a copper corrosion inhibitor in acidic/alkaline media?

Polarized X-ray photoelectron spectroscopy (XPS) shows that electron-donating groups (e.g., -NH₂ in p-aminobenzenethiol) enhance adsorption on Cu surfaces via stronger S–Cu bonds, reducing corrosion rates by >80% in H₂SO₄. In contrast, hydrophobic substituents (e.g., -CF₃) improve performance in NaOH by forming water-repellent layers .

Q. Methodological Recommendations

  • Contradiction resolution : Cross-validate in vitro/in vivo toxicity using OECD-compliant assays and computational modeling .
  • Surface studies : Combine DFT with AFM/LEED to resolve adsorption ambiguities .
  • Synthesis : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) for regioselective derivatization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.